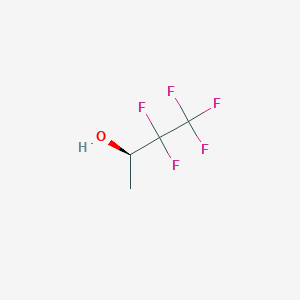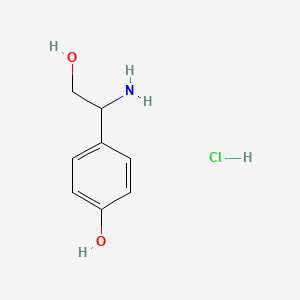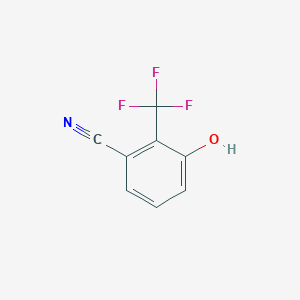
(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, is a chemical compound that has a wide range of applications in the scientific and industrial fields. It is a colorless liquid that is soluble in many organic solvents and has a low boiling point. This compound is mainly used as a reagent in organic synthesis, as a catalyst and as a solvent for a variety of applications. It has been studied extensively for its potential applications in the pharmaceutical, biochemistry, and chemical industries.
Wissenschaftliche Forschungsanwendungen
(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, is widely used in scientific research. It has been used as a reagent in organic synthesis, as a catalyst, and as a solvent for a variety of applications. It has been studied extensively for its potential applications in the pharmaceutical, biochemistry, and chemical industries. It has also been used as a solvent for the synthesis of peptides, peptide analogs, and other organic compounds. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anticancer agents.
Wirkmechanismus
(R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, is a colorless liquid that is soluble in many organic solvents and has a low boiling point. The mechanism of action of (R)-3,3,4,4,4-Pentafluorobutanol is not fully understood, but it is believed to act as a catalyst in organic reactions. It has been shown to act as a proton donor in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide, and to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, are not well understood. It is known that it acts as a proton donor in the presence of a suitable base and can facilitate the formation of new bonds between molecules. It has been shown to be non-toxic and non-irritating when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, in laboratory experiments are that it is a colorless liquid that is soluble in many organic solvents and has a low boiling point. It is also non-toxic and non-irritating. The main limitation of this compound is that it is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
For the use of (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, include further exploration of its potential applications in the pharmaceutical, biochemistry, and chemical industries, as well as its use as a solvent for the synthesis of peptides, peptide analogs, and other organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, further studies could be conducted to explore the potential of using this compound in other laboratory experiments, such as in the synthesis of novel compounds.
Synthesemethoden
The synthesis of (R)-3,3,4,4,4-Pentafluorobutanol, 50% solution in t-Butyl methyl ether, can be achieved in several ways. The most common method is the halogen exchange reaction of pentafluorobutanol with an alkyl halide in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an aqueous medium at temperatures of up to 100 degrees Celsius. The reaction is reversible and can be used to synthesize both the (R)- and (S)-enantiomers of (R)-3,3,4,4,4-Pentafluorobutanol.
Eigenschaften
IUPAC Name |
(2R)-3,3,4,4,4-pentafluorobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIAHXXBFVPGW-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3,4,4,4-pentafluorobutan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)


![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)


